molecular formula C6H13NO2 B3021481 3-(Hydroxymethyl)piperidin-4-ol CAS No. 682331-21-1

3-(Hydroxymethyl)piperidin-4-ol

Cat. No.: B3021481
CAS No.: 682331-21-1
M. Wt: 131.17 g/mol
InChI Key: FQOGWNRPPJMSEC-UHFFFAOYSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent years . A series of novel piperidin-4-ol derivatives were designed, synthesized, and evaluated for potential treatment of HIV . The compounds were obtained via an efficient synthetic route in excellent yields . Another synthesis method involves a 1,3-dipolar cycloaddition reaction from the dipolarophile, (E)-3-benzyloxypropenoyl- (2‘ S)-bornane-10,2-sultam (5), and the achiral ylide precursor, N - (benzyl)- N - (methoxymethyl)- N - (trimethylsilylmethyl)amine (6), without using chromatography and the subsequent reduction with LAH and catalytic hydrogenation .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular structure, vibrational spectra, NBO and UV-spectral analysis of 4-Hydroxypiperidine have been studied .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical and Chemical Properties Analysis

The physical form of 4-(Hydroxymethyl)piperidin-4-ol is a colorless to light yellow liquid or low melting solid .

Scientific Research Applications

1. Neurological Disorder Treatment

3-(Hydroxymethyl)piperidin-4-ol derivatives have been investigated for their potential in treating neurological disorders. Compounds based on this template show varying degrees of affinity for dopamine, serotonin, and norepinephrine transporters, suggesting their use in treating disorders such as drug abuse, depression, and attention deficit hyperactivity disorder (Kharkar et al., 2009).

2. Gastrointestinal Motility Disorders

This compound has also been studied for its potential in treating gastrointestinal motility disorders. The development of peripherally selective opioid antagonists based on this compound derivatives has shown promising results for systemic administration, indicating its potential clinical application in this area (Zimmerman et al., 1994).

3. Obesity Treatment

In research related to obesity, this compound derivatives have demonstrated an ability to reduce food intake and weight gain in obese rats, indicating a potential application in obesity treatment (Massicot et al., 1985).

4. Synthesis of Pharmaceutical Intermediates

The synthesis of piperidin-3-ol derivatives, which include this compound, is important in the creation of pharmaceutical agents. These intermediates are prevalent in various therapeutic drugs, highlighting their importance in drug synthesis (Huang et al., 2015).

5. Antimicrobial Activity

Derivatives of this compound have been synthesized and tested for antimicrobial activities, demonstrating significant results against bacteria, fungi, and helminths. This points to its potential application in developing new antimicrobial agents (Maruthavanan & Venkatesan, 2013).

6. Antiallergic Activity

Studies on 4-(diarylhydroxymethyl)-1-[3-(aryloxy)propyl]piperidines, which are related to this compound, have shown potent antiallergic activity, suggesting their potential use in treating allergic reactions (Walsh et al., 1989).

7. Conformational Studies in Chemistry

The compound and its derivatives have been the subject of conformational studies, aiding in understanding molecular structures and their interactions in different environments. This is crucial for designing drugs with specific targeting abilities (Korneichuk et al., 2017).

Safety and Hazards

It is recommended to avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

Future Directions

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This suggests that there is a wide scope for future research and development in this field.

Properties

IUPAC Name

3-(hydroxymethyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c8-4-5-3-7-2-1-6(5)9/h5-9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQOGWNRPPJMSEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10439509
Record name 3-(hydroxymethyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252906-75-5, 682331-21-1
Record name 3-(hydroxymethyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(hydroxymethyl)piperidin-4-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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